molecular formula C18H12S B13796718 Benzo[b]thiophene, 3-(2-naphthalenyl)- CAS No. 55712-60-2

Benzo[b]thiophene, 3-(2-naphthalenyl)-

Cat. No.: B13796718
CAS No.: 55712-60-2
M. Wt: 260.4 g/mol
InChI Key: BZUUVEAFJXNFER-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 3-(2-naphthalenyl)- is an aromatic organic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring Benzo[b]thiophene, 3-(2-naphthalenyl)- is particularly notable for its unique structural feature where a naphthalene moiety is attached to the third position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene, 3-(2-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-bromonaphthalene with 2-mercaptobenzothiophene under palladium-catalyzed cross-coupling conditions. This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100-120°C, to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of benzo[b]thiophene, 3-(2-naphthalenyl)- may involve more scalable and efficient methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also gaining popularity in industrial applications due to its ability to significantly reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 3-(2-naphthalenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Br2 in carbon tetrachloride (CCl4) under reflux conditions.

Major Products Formed

Scientific Research Applications

Benzo[b]thiophene, 3-(2-naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 3-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound without the naphthalene moiety.

    Benzo[c]thiophene: An isomer with a different ring fusion pattern.

    Naphtho[2,3-b]thiophene: A compound with a naphthalene ring fused to a thiophene ring in a different position.

Uniqueness

Benzo[b]thiophene, 3-(2-naphthalenyl)- is unique due to the presence of the naphthalene moiety at the third position of the benzothiophene ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced biological activity, improved stability, and unique photophysical properties .

Properties

CAS No.

55712-60-2

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

3-naphthalen-2-yl-1-benzothiophene

InChI

InChI=1S/C18H12S/c1-2-6-14-11-15(10-9-13(14)5-1)17-12-19-18-8-4-3-7-16(17)18/h1-12H

InChI Key

BZUUVEAFJXNFER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC4=CC=CC=C43

Origin of Product

United States

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